6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11FO It is a fluorinated derivative of tetrahydronaphthol, characterized by the presence of a fluorine atom at the 6th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the fluorination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques like chromatography and crystallization would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: The compound can be reduced to form 6-Fluoro-1,2,3,4-tetrahydronaphthalene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 6-Fluoro-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.
Materials Science: The compound can be used in the synthesis of fluorinated polymers and materials with unique properties such as increased hydrophobicity and thermal stability.
Biological Studies: It serves as a probe in biochemical studies to investigate the role of fluorinated compounds in biological systems.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol depends on its application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and binding affinity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: The ketone analog, which has different reactivity and applications.
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical behavior and uses.
Uniqueness
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyl group provides a site for further functionalization.
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXOEPZSHISLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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